REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH:5]([CH3:13])[CH:6](OCC)OCC)C.[NH2:17][NH2:18]>>[OH2:3].[NH2:17][NH2:18].[CH3:13][C:5]1[CH:6]=[N:17][NH:18][CH:4]=1 |f:2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |